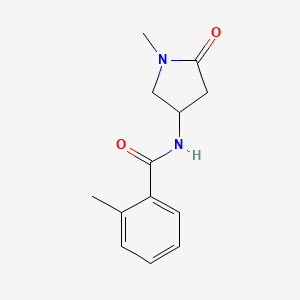![molecular formula C24H27N3O2 B6503706 4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide CAS No. 1421481-91-5](/img/structure/B6503706.png)
4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide (4-PIPOC) is a novel synthetic compound with a wide range of applications in scientific research. It is a versatile small molecule that has been used in various areas of research, including medicinal chemistry, biochemistry, and pharmacology. 4-PIPOC has been used as a ligand for various receptors and enzymes, and it has been used to study the mechanism of action of various drugs. In addition, 4-PIPOC has been used to investigate the biochemical and physiological effects of various compounds, as well as to study the advantages and limitations of using 4-PIPOC in laboratory experiments.
科学研究应用
4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide has been used in various areas of scientific research. It has been used as a ligand for various receptors and enzymes, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the enzyme cyclooxygenase-2. In addition, this compound has been used to study the mechanism of action of various drugs, including antipsychotics, antidepressants, and anticonvulsants. It has also been used to investigate the biochemical and physiological effects of various compounds, as well as to study the advantages and limitations of using this compound in laboratory experiments.
作用机制
Target of Action
Imidazole-containing compounds, which this compound is a part of, are known to have a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole compounds are known to interact with various biological targets due to their amphoteric nature . They show both acidic and basic properties, which allows them to interact with a variety of biological targets .
Biochemical Pathways
Imidazole compounds are known to affect a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
Imidazole compounds are known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole compounds are known to have a broad range of biological activities, which suggests that they can have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole compounds in water and other polar solvents suggests that they can be influenced by the polarity of their environment .
实验室实验的优点和局限性
The use of 4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide in laboratory experiments has several advantages and limitations. One advantage is that it is a small molecule that can be easily synthesized and is readily available. In addition, it has been found to be both an agonist and an antagonist for various receptors, as well as to inhibit the activity of various enzymes. However, there are some limitations to the use of this compound in laboratory experiments. For example, it has been found to have limited solubility in water, and it has been found to have a short half-life in vivo.
未来方向
There are several potential future directions for the use of 4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide in scientific research. One potential direction is to further investigate the mechanism of action of this compound and its effects on various receptors and enzymes. In addition, further research could be conducted to investigate the effects of this compound on various biochemical and physiological processes, as well as to investigate the advantages and limitations of using this compound in laboratory experiments. Furthermore, further research could be conducted to develop new methods for the synthesis of this compound and to investigate the potential therapeutic applications of this compound.
合成方法
4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide can be synthesized using two different methods. The first method involves the condensation of 2-phenyl-1H-imidazol-1-yl-propionic acid with 4-phenyloxane-4-carboxylic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is this compound. The second method involves the reaction of 4-phenyloxane-4-carboxylic acid with 2-phenyl-1H-imidazol-1-yl-propionic acid chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is this compound.
属性
IUPAC Name |
4-phenyl-N-[3-(2-phenylimidazol-1-yl)propyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c28-23(24(12-18-29-19-13-24)21-10-5-2-6-11-21)26-14-7-16-27-17-15-25-22(27)20-8-3-1-4-9-20/h1-6,8-11,15,17H,7,12-14,16,18-19H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXUWUHJEKSOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCCN3C=CN=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-N-(4-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene-5-carbonyl}-1,3-oxazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6503630.png)
![5-methyl-N-(4-{[2-(pyridin-4-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6503640.png)
![1-(5-chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine](/img/structure/B6503655.png)
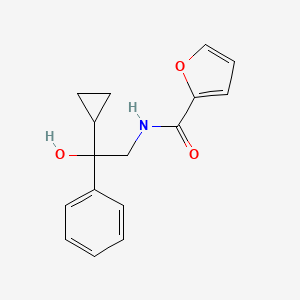


![2-(2,4-dichlorophenoxy)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]acetamide](/img/structure/B6503690.png)
![N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6503708.png)
![1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea](/img/structure/B6503716.png)
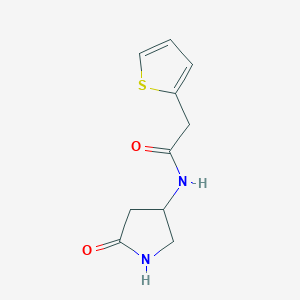
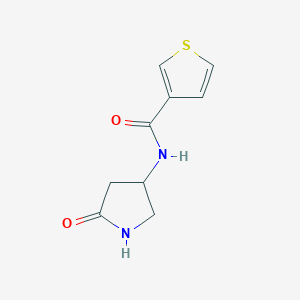
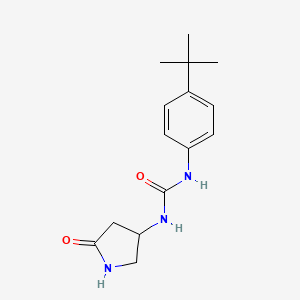
![1-[(4-chlorophenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea](/img/structure/B6503737.png)
